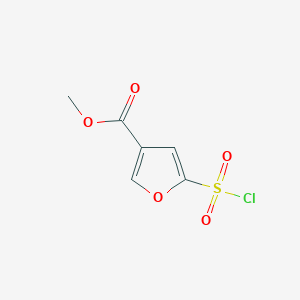

Methyl 5-(chlorosulfonyl)furan-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-chlorosulfonylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO5S/c1-11-6(8)4-2-5(12-3-4)13(7,9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAUIWGJONUSDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306607-16-8 | |

| Record name | methyl 5-(chlorosulfonyl)furan-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-(chlorosulfonyl)furan-3-carboxylate

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of methyl 5-(chlorosulfonyl)furan-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the Fischer esterification of furan-3-carboxylic acid to yield methyl furan-3-carboxylate, which is subsequently chlorosulfonated to produce the target molecule. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations. The content is tailored for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry, providing them with the necessary insights for the successful and safe execution of this synthetic route.

Introduction: The Significance of Furan Sulfonyl Chlorides

Furan-based compounds are ubiquitous in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of a sulfonyl chloride moiety onto the furan ring, as in this compound, provides a highly reactive handle for further chemical modifications. This functional group readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols, to generate a diverse library of sulfonamides, sulfonate esters, and thioesters. This versatility makes the target molecule a valuable building block in the synthesis of compounds with potential biological activities, such as anti-inflammatory, antimicrobial, and anti-cancer properties.

This guide will delineate a reliable and reproducible pathway to this important synthetic intermediate, starting from the readily available furan-3-carboxylic acid. The synthetic strategy involves two fundamental organic transformations: esterification and electrophilic aromatic substitution.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is logically approached in two sequential steps:

-

Esterification: The initial step involves the conversion of the carboxylic acid group of furan-3-carboxylic acid into its corresponding methyl ester, methyl furan-3-carboxylate. This is achieved through a Fischer esterification reaction, which utilizes an excess of methanol in the presence of an acid catalyst.

-

Chlorosulfonation: The second step is an electrophilic aromatic substitution reaction where the furan ring of methyl furan-3-carboxylate is functionalized with a chlorosulfonyl group (-SO₂Cl) using chlorosulfonic acid.

The overall synthetic workflow is depicted in the diagram below.

Caption: Overall synthetic workflow for this compound.

Mechanistic Insights and Scientific Rationale

A thorough understanding of the reaction mechanisms is paramount for successful synthesis and troubleshooting.

Step 1: Fischer Esterification

The Fischer esterification is a classic acid-catalyzed condensation reaction.[1] The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., sulfuric acid), which significantly increases the electrophilicity of the carbonyl carbon.[2] The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[3]

Caption: Mechanism of Fischer Esterification of furan-3-carboxylic acid.

The reaction is an equilibrium process. To drive the reaction towards the product, a large excess of methanol is used, and the removal of water can also be employed, in accordance with Le Châtelier's principle.[4]

Step 2: Chlorosulfonation

Chlorosulfonation of aromatic compounds is a classic electrophilic aromatic substitution (SEAr) reaction. Furan is an electron-rich heterocycle and is generally more reactive than benzene in such reactions.[5] The electrophile in this reaction is sulfur trioxide (SO₃) or a related species generated from chlorosulfonic acid.

Regioselectivity: The directing effect of the methoxycarbonyl group at the 3-position and the activating effect of the furan ring oxygen must be considered. The furan oxygen is a strong activating group and directs electrophilic substitution to the α-positions (C2 and C5).[6] The methoxycarbonyl group is a deactivating, meta-directing group. In this case, the powerful activating effect of the ring oxygen dominates, and substitution is expected to occur at the C5 position, which is sterically more accessible than the C2 position. The reaction proceeds through a resonance-stabilized carbocation intermediate (sigma complex).[7]

Experimental Protocols

Safety First: Before commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents. Chlorosulfonic acid is extremely corrosive and reacts violently with water.[8][9] All manipulations involving chlorosulfonic acid must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles, must be worn.[10][11] An emergency shower and eyewash station should be readily accessible.[12]

Step 1: Synthesis of Methyl furan-3-carboxylate

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Furan-3-carboxylic acid | 112.08 | 10.0 g | 0.089 |

| Methanol | 32.04 | 150 mL | - |

| Sulfuric acid (conc.) | 98.08 | 2.0 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add furan-3-carboxylic acid (10.0 g, 0.089 mol) and methanol (150 mL).

-

Stir the mixture to dissolve the solid.

-

Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirring solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation to yield methyl furan-3-carboxylate as a colorless liquid.

Expected Yield: 80-90%

Characterization (Literature Data):

-

¹H NMR (CDCl₃): δ 8.02 (s, 1H), 7.42 (t, J=1.8 Hz, 1H), 6.75 (dd, J=1.8, 0.9 Hz, 1H), 3.82 (s, 3H).

-

¹³C NMR (CDCl₃): δ 163.5, 147.8, 143.7, 118.5, 109.1, 51.8.

-

IR (neat, cm⁻¹): 3140, 2955, 1720 (C=O), 1590, 1440, 1290, 1130, 760.

Step 2: Synthesis of this compound

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Methyl furan-3-carboxylate | 126.11 | 5.0 g | 0.040 |

| Chlorosulfonic acid | 116.52 | 10.0 mL (17.5 g) | 0.150 |

| Dichloromethane (anhydrous) | 84.93 | 50 mL | - |

Procedure:

-

In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl furan-3-carboxylate (5.0 g, 0.040 mol) in anhydrous dichloromethane (50 mL).

-

Cool the solution to 0 °C in an ice-water bath.

-

Add chlorosulfonic acid (10.0 mL, 0.150 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with cold water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford this compound as a solid.

Expected Yield: 60-75%

Characterization:

Conclusion

This technical guide has detailed a robust and well-documented two-step synthesis of this compound from furan-3-carboxylic acid. By providing a thorough understanding of the reaction mechanisms, detailed experimental protocols, and essential safety precautions, this document serves as a valuable resource for chemists in the pharmaceutical and fine chemical industries. The successful synthesis of this versatile intermediate opens up avenues for the development of novel compounds with significant therapeutic potential.

References

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY - CHLOROSULPHONIC ACID. Retrieved from [Link]

-

Atul Ltd. (n.d.). Chlorosulfonic acid - Technical Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). Methyl furan-3-carboxylate. Retrieved from [Link]

- Zanatta, N., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters, 45(29), 5689-5691.

-

Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

- U.S. Patent 6,022,984. (2000). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.

-

University of Toronto. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.

-

Pearson+. (n.d.). Furan undergoes electrophilic aromatic substitution.... Retrieved from [Link]

-

Chemistry Stack Exchange. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Retrieved from [Link]

-

Pearson+. (n.d.). Furan undergoes electrophilic aromatic substitution.... Retrieved from [Link]

-

Chemistry Stack Exchange. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

-

Pearson+. (n.d.). Furan undergoes electrophilic aromatic substitution.... Retrieved from [Link]

-

Chemistry Stack Exchange. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Retrieved from [Link]

-

Chemistry Stack Exchange. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Retrieved from [Link]

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 6. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 9. Methyl furan-3-carboxylate | C6H6O3 | CID 14918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. wise.fau.edu [wise.fau.edu]

- 11. Methyl 2-methylfuran-3-carboxylate | C7H8O3 | CID 80237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemscene.com [chemscene.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Methyl 5-(chlorosulfonyl)furan-3-carboxylate (CAS 1306607-16-8): A Versatile Sulfonylating Agent for Drug Discovery

This guide provides an in-depth analysis of Methyl 5-(chlorosulfonyl)furan-3-carboxylate, a key building block for researchers in medicinal chemistry and synthetic organic chemistry. We will explore its chemical properties, reactivity, plausible synthetic routes, and critical safety protocols, offering field-proven insights into its application.

Core Compound Identity and Physicochemical Profile

This compound is a bifunctional molecule featuring a furan core, a reactive sulfonyl chloride group, and a methyl ester. This specific arrangement makes it a valuable intermediate for introducing the furanosulfonyl moiety into more complex molecular architectures, a common strategy in the development of novel therapeutic agents. The sulfonyl chloride provides a reactive handle for covalent modification, while the furan ring serves as a stable, aromatic scaffold.

Data Presentation: Key Properties

The following table summarizes the essential physicochemical and computational data for this compound.

| Property | Value | Source |

| CAS Number | 1306607-16-8 | [1][2][3] |

| Molecular Formula | C₆H₅ClO₅S | [1] |

| Molecular Weight | 224.62 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

| SMILES | O=C(C1=COC(S(=O)(Cl)=O)=C1)OC | [1][4] |

| Topological Polar Surface Area (TPSA) | 73.58 Ų | [1] |

| LogP (Predicted) | 0.9937 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

Mechanistic Insight: The Reactivity of the Sulfonyl Chloride Moiety

The primary driver of this compound's utility is the highly electrophilic nature of the sulfonyl chloride group (-SO₂Cl). The sulfur atom is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reactivity is the cornerstone of its application in constructing sulfonamides and sulfonates, two classes of compounds with broad pharmacological relevance.

The choice of nucleophile dictates the reaction product. Primary and secondary amines readily react to form stable sulfonamides, while alcohols or phenols yield sulfonate esters. These reactions typically proceed efficiently in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the HCl byproduct generated during the reaction.

Sources

An In-depth Technical Guide to Methyl 5-(chlorosulfonyl)furan-3-carboxylate: Structure, Bonding, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Furanic Building Block

Methyl 5-(chlorosulfonyl)furan-3-carboxylate is a reactive intermediate of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates three key features: an aromatic furan ring, a chemically versatile methyl ester, and a highly electrophilic chlorosulfonyl group. This unique combination makes it a valuable scaffold for the synthesis of a diverse array of heterocyclic compounds, particularly furan-based sulfonamides, which are a prominent class of molecules in drug discovery due to their wide range of biological activities.[1] This guide provides a comprehensive technical overview of the chemical structure, bonding, synthesis, and reactivity of this compound, with a focus on its practical application in the development of novel therapeutic agents.

Molecular Structure and Bonding Analysis

The chemical structure of this compound is defined by a furan ring substituted at the 3- and 5-positions. The systematic IUPAC name is this compound.

Molecular Formula: C₆H₅ClO₅S[2]

Molecular Weight: 224.62 g/mol [2]

CAS Number: 1306607-16-8[2]

The furan ring is an aromatic heterocycle, with the oxygen atom's lone pair of electrons participating in the π-system. This aromaticity, however, is less pronounced than that of benzene, rendering the furan ring more susceptible to certain addition and ring-opening reactions, a crucial consideration in synthetic design. The electron-withdrawing nature of both the methyl carboxylate and the chlorosulfonyl groups significantly influences the electron density of the furan ring, deactivating it towards electrophilic substitution and influencing the regioselectivity of nucleophilic attacks.

The chlorosulfonyl group (-SO₂Cl) is the primary site of reactivity. The sulfur atom is in a high oxidation state and is bonded to two highly electronegative oxygen atoms and a chlorine atom, making it strongly electrophilic. This group readily reacts with nucleophiles, such as amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.

Physicochemical and Spectroscopic Properties

Detailed experimental data for this specific molecule is not widely available in peer-reviewed literature. The following table includes known data from suppliers and predicted values based on computational models and analysis of analogous structures.

| Property | Value | Source/Method |

| Molecular Formula | C₆H₅ClO₅S | ChemScene[2] |

| Molecular Weight | 224.62 | ChemScene[2] |

| CAS Number | 1306607-16-8 | ChemScene[2] |

| Appearance | Predicted: White to off-white solid | Analogy |

| Purity | ≥95% | ChemScene[2] |

| Topological Polar Surface Area (TPSA) | 73.58 Ų | ChemScene (Computed)[2] |

| LogP | 0.9937 | ChemScene (Computed)[2] |

| Hydrogen Bond Acceptors | 5 | ChemScene (Computed)[2] |

| Hydrogen Bond Donors | 0 | ChemScene (Computed)[2] |

| Rotatable Bonds | 2 | ChemScene (Computed)[2] |

Hypothesized Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of similar furan and sulfonyl chloride-containing compounds. These should be used as a guide for characterization and not as a definitive reference.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.4 ppm (s, 1H, furan H-2)

-

δ ~7.5 ppm (s, 1H, furan H-4)

-

δ ~3.9 ppm (s, 3H, -OCH₃)

-

Rationale: The furan protons are expected to be in the aromatic region, with significant downfield shifts due to the electron-withdrawing effects of the substituents. The methyl ester protons will appear as a singlet.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~162 ppm (C=O, ester)

-

δ ~150 ppm (furan C-5)

-

δ ~148 ppm (furan C-2)

-

δ ~125 ppm (furan C-3)

-

δ ~118 ppm (furan C-4)

-

δ ~53 ppm (-OCH₃)

-

Rationale: The carbonyl carbon of the ester will be the most downfield. The furan carbons will appear in the aromatic region, with the carbons attached to the electronegative oxygen and the sulfonyl group being further downfield.

-

-

IR (ATR, cm⁻¹):

-

~3100 (C-H stretch, aromatic)

-

~1730 (C=O stretch, ester)

-

~1580, 1450 (C=C stretch, furan ring)

-

~1380 (S=O stretch, asymmetric)

-

~1180 (S=O stretch, symmetric)

-

~850 (C-S stretch)

-

~650 (S-Cl stretch)

-

Rationale: The spectrum will be dominated by the strong carbonyl stretch of the ester and the two strong S=O stretches of the sulfonyl chloride.

-

-

Mass Spectrometry (EI):

-

M⁺ at m/z 224 (and 226 for ³⁷Cl isotope)

-

Key fragments: [M-Cl]⁺, [M-SO₂Cl]⁺, [M-OCH₃]⁺, [M-CO₂CH₃]⁺

-

Rationale: The molecular ion should be visible, along with characteristic fragmentation patterns corresponding to the loss of the chlorine, the entire chlorosulfonyl group, and fragments from the methyl ester.

-

Synthesis and Purification

The most plausible synthetic route to this compound is via the electrophilic chlorosulfonation of its precursor, methyl furan-3-carboxylate. This reaction leverages the reactivity of the furan ring towards strong electrophiles.

Causality Behind Experimental Choices

-

Starting Material: Methyl furan-3-carboxylate is a readily available starting material. The ester group serves as a protecting group for the carboxylic acid and can be easily hydrolyzed or converted to other functional groups in later steps.

-

Reagent: Chlorosulfonic acid (ClSO₃H) is a powerful sulfonating and chlorinating agent. It is the reagent of choice for introducing the -SO₂Cl group onto aromatic rings.

-

Solvent: A non-reactive, anhydrous solvent such as dichloromethane (DCM) is typically used to dissolve the starting material and to control the reaction temperature.

-

Temperature Control: The reaction is highly exothermic and must be performed at low temperatures (typically 0 °C or below) to prevent side reactions and degradation of the furan ring.

-

Workup: The reaction is quenched by carefully pouring the mixture onto ice. This hydrolyzes any remaining chlorosulfonic acid and precipitates the product. The product is then extracted into an organic solvent.

Chemical Reactivity and Mechanistic Insights

The primary utility of this compound stems from the high reactivity of the sulfonyl chloride group. It serves as a powerful electrophile for the introduction of the furan-3-carboxylate-5-sulfonyl moiety onto nucleophilic substrates.

The most common and synthetically valuable reaction is the formation of sulfonamides through reaction with primary or secondary amines. This reaction typically proceeds rapidly at room temperature, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

The resulting furan sulfonamides are of great interest in drug discovery. The sulfonamide functional group is a key pharmacophore in a wide range of clinically used drugs, including antibiotics, diuretics, and anticonvulsants.[2] The furan ring acts as a bioisostere for other aromatic systems like benzene or thiophene, potentially offering improved metabolic stability, solubility, or receptor binding affinity.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a strategic building block for generating libraries of novel furan sulfonamides for high-throughput screening. By reacting this intermediate with a diverse collection of amines, a wide range of chemical space can be explored to identify new hits and leads for various therapeutic targets.

While specific drugs derived directly from this molecule are not yet prevalent in the literature, its potential is underscored by the established biological activities of related furan and sulfonamide-containing compounds:

-

Antibacterial Agents: The sulfonamide moiety is a classic antibacterial pharmacophore.[2]

-

Anti-inflammatory Agents: Many furan derivatives have demonstrated anti-inflammatory properties.[3]

-

Enzyme Inhibitors: The sulfonyl group can act as a zinc-binding group in metalloenzyme inhibitors. A patent for a related furan sulfonamide suggests potential as an IL-1 inhibitor.

Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This is a representative protocol based on analogous chemical transformations and should be adapted and optimized under appropriate laboratory safety protocols.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl furan-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of starting material).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Slowly add chlorosulfonic acid (2.2 eq) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Quenching: Carefully pour the reaction mixture onto a stirred slurry of crushed ice and water.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume of the initial DCM).

-

Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Synthesis of a Representative Furan Sulfonamide

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM.

-

Addition of Amine and Base: Add the desired primary or secondary amine (1.1 eq) and pyridine (1.2 eq).

-

Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring by TLC.

-

Workup: Dilute the reaction mixture with DCM and wash with 1M HCl solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the resulting sulfonamide by column chromatography or recrystallization.

Conclusion

This compound is a highly valuable and reactive building block for organic synthesis, particularly in the field of drug discovery. Its straightforward synthesis from readily available materials and the high reactivity of its sulfonyl chloride group make it an ideal starting point for the creation of diverse libraries of furan sulfonamides. The established importance of both the furan nucleus and the sulfonamide functional group in medicinal chemistry suggests that this compound will continue to be a relevant and useful tool for researchers and scientists working to develop the next generation of therapeutic agents.

References

-

Furan: A Promising Scaffold for Biological Activity. (2024). ResearchGate. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry. [Link]

-

A facile regio-and stereoselective synthesis of trans-ethyl 5-aroyl-4-aryl-2-[(arylsulfonyl) methyl]-4, 5-dihydrofuran-3-carboxylates. (2025). ResearchGate. [Link]

-

Furan derivatives exhibit a range of pharmacological activities. (2024). PharmaEducation. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. (2025). ResearchGate. [Link]

-

Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines | Request PDF. (2025). ResearchGate. [Link]

-

5-[4-[(2,6-Diethylphenyl)sulfamoyl]-3-methyl-phenyl]furan-3-carboxylic acid | C22H23NO5S | CID 146171294. PubChem. [Link]

-

methyl 5-{[(2,3-dihydro-1H-isoindol-5-yl)methyl]sulfamoyl}furan-3-carboxylate hydrochloride. Molport. [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry. [Link]

-

Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. (2025). ResearchGate. [Link]

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (2022). MDPI. [Link]

-

Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(. The Royal Society of Chemistry. [Link]

-

Synthesis and structure of the products of the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with N,N-binucleophilic agents. (2025). ResearchGate. [Link]

-

Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis. (2025). ResearchGate. [Link]

Sources

"Methyl 5-(chlorosulfonyl)furan-3-carboxylate" IUPAC name and synonyms

An In-depth Technical Guide: Methyl 5-(chlorosulfonyl)furan-3-carboxylate

Executive Summary

This compound is a specialized heterocyclic compound featuring a furan-3-carboxylate core functionalized with a highly reactive chlorosulfonyl group. This strategic combination of a biologically relevant furan scaffold with a versatile chemical handle makes it a valuable intermediate in synthetic chemistry.[1][2] Its primary utility lies in the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science, where it serves as a building block for creating libraries of novel sulfonamides and sulfonate esters. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, a proposed synthetic route based on established chemical principles, its key chemical reactions, and its potential applications for researchers in drug discovery and chemical development.

Nomenclature and Identification

Correctly identifying a chemical entity is foundational for all research and development. The nomenclature and standard identifiers for this compound are outlined below.

IUPAC Name

The systematic IUPAC name for the compound is methyl 4-(chlorosulfonyl)furan-2-carboxylate .

Synonyms and Common Identifiers

While this is a specific intermediate, it is crucial to recognize its CAS number for unambiguous identification in databases and procurement. Commercial suppliers list no common synonyms for this compound.[3]

| Identifier | Value | Source |

| CAS Number | 1306607-16-8 | [3] |

| Molecular Formula | C₆H₅ClO₅S | [3] |

| SMILES | O=C(C1=COC(S(=O)(Cl)=O)=C1)OC | [3][4] |

Physicochemical and Computational Properties

The physical and computed properties of a molecule are critical for predicting its behavior in reactions, its solubility, and its potential as a drug candidate.

| Property | Value | Source |

| Molecular Weight | 224.62 g/mol | [3] |

| Topological Polar Surface Area (TPSA) | 73.58 Ų | [3] |

| LogP (Octanol-Water Partition Coefficient) | 0.9937 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 2 | [3] |

| Recommended Storage | 4°C, sealed storage, away from moisture | [3] |

These properties suggest a moderately polar molecule with good potential for further chemical modification. The absence of hydrogen bond donors and a low number of rotatable bonds provide a degree of conformational rigidity.

Synthesis and Mechanism

Proposed Synthetic Pathway

The synthesis logically begins with a commercially available precursor, Methyl furan-3-carboxylate , and proceeds via an electrophilic aromatic substitution reaction.

Causality of the Reaction: The furan ring is an electron-rich heterocycle. The oxygen atom's lone pairs increase the electron density of the ring, particularly at the C2 and C5 (alpha) positions, making them highly susceptible to electrophilic attack. Chlorosulfonic acid (ClSO₃H) serves as the source of the electrophilic chlorosulfonyl group. The reaction is expected to show high regioselectivity for the C5 position, as the C3 position is deactivated by the electron-withdrawing methyl carboxylate group.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Predictive)

This protocol is based on standard procedures for the chlorosulfonation of analogous heterocyclic compounds, such as thiophene derivatives.[5]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Methyl furan-3-carboxylate (1.0 eq).

-

Cooling: Cool the flask to 0°C using an ice-water bath. This is critical to control the exothermicity of the reaction with the strong acid and prevent side reactions.

-

Reagent Addition: Slowly add chlorosulfonic acid (approx. 2-3 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5-10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of the starting material.

-

Workup: Carefully and slowly pour the reaction mixture onto crushed ice. The product, being an organic solid, should precipitate out of the aqueous solution.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-

Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in the high reactivity of the sulfonyl chloride group, which acts as an excellent leaving group in nucleophilic substitution reactions. This allows for the straightforward introduction of a sulfonyl-linked moiety onto the furan core.

Key Transformations

The compound is an ideal precursor for generating sulfonamide and sulfonate ester derivatives, which are prevalent motifs in pharmacologically active compounds.

-

Sulfonamide Formation: Reacts readily with primary or secondary amines (nucleophiles) to displace the chloride and form a stable S-N bond.

-

Sulfonate Ester Formation: Reacts with alcohols or phenols to form the corresponding sulfonate esters via an S-O bond.

Caption: Core reaction pathways for this compound.

Applications in Drug Discovery and Materials Science

Furan-containing structures are integral to numerous natural products and synthetic compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anti-cancer effects.[2][6][7] Specifically, the furan-3-carboxylate framework is a recognized scaffold in bioactive molecules.[2]

By using this compound, medicinal chemists can rapidly synthesize a diverse library of compounds. By varying the amine or alcohol component in the reactions described above, researchers can explore the structure-activity relationship (SAR) of novel furan sulfonamides and sulfonate esters, optimizing for potency, selectivity, and pharmacokinetic properties.

Beyond pharmaceuticals, furan derivatives are used in the development of photosensitive materials, polymers, and dyes.[1][8] The reactive sulfonyl chloride group allows this molecule to be incorporated into larger polymer chains or attached to surfaces to modify their properties.

Conclusion

This compound is a highly functionalized and synthetically versatile intermediate. Its value is derived from the strategic placement of a reactive chlorosulfonyl group on a furan-3-carboxylate scaffold, a core structure known for its relevance in biologically active compounds. This guide has detailed its chemical identity, properties, and a logical synthetic approach, while highlighting its primary utility in the synthesis of sulfonamide and sulfonate ester derivatives. For researchers in drug development and materials science, this compound represents a powerful and efficient building block for the creation of novel and diverse molecular architectures.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Diverse Applications of Furan-3-Carboxylic Acid. Google Cloud Vertex AI Search.

- ChemScene. (n.d.). 1306607-16-8 | Methyl 5-(chlorosulfonyl)

- Slideshare. (n.d.).

- Benchchem. (n.d.). Methyl 5-(chlorosulfonyl)

- Furan: A Promising Scaffold for Biological Activity. (2024).

- Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. (2019). RSC Publishing.

- Selected examples of natural products based on the furan-3-carboxylate.... (n.d.).

- BLD Pharm. (n.d.). 1306607-16-8|Methyl 5-(chlorosulfonyl)

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. 1306607-16-8|this compound|BLD Pharm [bldpharm.com]

- 5. Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate | 2090072-28-7 | Benchchem [benchchem.com]

- 6. ijabbr.com [ijabbr.com]

- 7. Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03563J [pubs.rsc.org]

- 8. Applications of furan and its derivative | PPTX [slideshare.net]

"Methyl 5-(chlorosulfonyl)furan-3-carboxylate" molecular weight and formula

An In-Depth Technical Guide to Methyl 5-(chlorosulfonyl)furan-3-carboxylate (CAS: 1306607-16-8)

Abstract

This compound is a specialized heterocyclic compound featuring a furan core, a highly reactive chlorosulfonyl group, and a methyl ester moiety. This unique combination of functional groups makes it a valuable and versatile building block in synthetic organic chemistry. Its primary utility lies in its capacity to serve as an intermediate for the synthesis of more complex molecules, particularly within the realms of pharmaceutical and agrochemical research. The electrophilic nature of the sulfonyl chloride group allows for facile reactions with a wide array of nucleophiles, enabling the construction of diverse molecular scaffolds. This guide provides a comprehensive overview of its core molecular properties, a proposed synthetic pathway, its key chemical reactivities, and its potential applications for researchers and drug development professionals.

Core Molecular Profile

A thorough understanding of a chemical intermediate begins with its fundamental molecular and physicochemical properties. These data points are critical for predicting its reactivity, solubility, and behavior in biological systems.

Chemical Structure

The structure of this compound is defined by a central five-membered furan ring. A methyl carboxylate group (-COOCH₃) is attached at the C3 position, and a chlorosulfonyl group (-SO₂Cl) is at the C5 position.

Caption: Figure 1: Structure and Key Identifiers.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These parameters are computationally derived and serve as essential predictors for experimental design.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClO₅S | ChemScene[1] |

| Molecular Weight | 224.62 g/mol | ChemScene[1] |

| CAS Number | 1306607-16-8 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 73.58 Ų | ChemScene[1] |

| LogP (calculated) | 0.9937 | ChemScene[1] |

| Hydrogen Bond Acceptors | 5 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 2 | ChemScene[1] |

Synthesis and Mechanistic Rationale

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented, a viable pathway can be proposed based on established organosulfur chemistry. The most logical approach involves the direct chlorosulfonation of a suitable furan precursor.

Proposed Synthetic Pathway

The synthesis would likely proceed via an electrophilic aromatic substitution reaction on Methyl furan-3-carboxylate using chlorosulfonic acid. The furan ring is an electron-rich heterocycle, making it susceptible to attack by strong electrophiles.

Sources

"Methyl 5-(chlorosulfonyl)furan-3-carboxylate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(chlorosulfonyl)furan-3-carboxylate is a reactive intermediate of significant interest in medicinal chemistry and organic synthesis. Its bifunctional nature, featuring an electrophilic sulfonyl chloride and a nucleophilically susceptible ester, makes it a versatile building block for the synthesis of a diverse range of heterocyclic compounds. The furan scaffold is a common motif in numerous biologically active molecules, and the introduction of a sulfonyl group provides a handle for further functionalization, enabling the exploration of new chemical space in drug discovery programs. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, its synthesis, reactivity, and safe handling.

Chemical Identity and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1306607-16-8 | [1] |

| Molecular Formula | C₆H₅ClO₅S | [1] |

| Molecular Weight | 224.62 g/mol | [1] |

| Appearance | Predicted to be a solid | Inferred from related compounds |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Predicted to be soluble in chlorinated solvents and polar aprotic solvents. | Inferred from reactivity |

| Purity | ≥95% (as supplied by vendors) | [1] |

| Storage | 4°C, sealed storage, away from moisture | [1] |

Computational Chemistry Data

| Property | Value | Source |

| TPSA (Topological Polar Surface Area) | 73.58 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | 0.9937 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis of this compound

A definitive, peer-reviewed synthesis for this compound is not widely published. However, based on established methods for the chlorosulfonation of aromatic and heterocyclic compounds, a viable synthetic route can be proposed starting from the commercially available Methyl furan-3-carboxylate. The most common and direct method for introducing a chlorosulfonyl group onto an aromatic ring is through electrophilic aromatic substitution using chlorosulfonic acid.[2][3]

The furan ring is an electron-rich heterocycle and is susceptible to electrophilic attack. The C5 position is the most likely site of substitution due to the directing effect of the ring oxygen and the deactivating, meta-directing effect of the ester at C3.

Proposed Synthetic Protocol: Chlorosulfonation of Methyl furan-3-carboxylate

This protocol is a representative procedure based on general methods for the chlorosulfonation of aromatic compounds and should be optimized for safety and yield.

Step 1: Reaction Setup

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Methyl furan-3-carboxylate (1.0 eq).

-

Dissolve the starting material in a suitable inert solvent, such as dichloromethane or chloroform.

-

Cool the reaction mixture to 0 °C in an ice-water bath.

Step 2: Addition of Chlorosulfonic Acid

-

Slowly add an excess of chlorosulfonic acid (2.0 - 3.0 eq) to the stirred solution via the dropping funnel. The addition should be performed dropwise to control the exotherm.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

-

Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with cold water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Step 4: Purification

-

The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Caption: Proposed synthesis of this compound.

Predicted Spectral Properties

While experimental spectra are not available, the spectral properties of this compound can be predicted based on the analysis of its structural fragments and comparison with related compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three distinct signals:

-

Furan Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two protons on the furan ring. The proton at the C2 position will likely be a doublet, and the proton at the C4 position will also be a doublet, with a small coupling constant typical for furan protons.

-

Methyl Ester Protons: A singlet at approximately δ 3.8-4.0 ppm, corresponding to the three protons of the methyl ester group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to show six distinct signals:

-

Carbonyl Carbon: A signal in the range of δ 160-165 ppm for the ester carbonyl carbon.

-

Furan Carbons: Four signals corresponding to the carbons of the furan ring. The carbon bearing the sulfonyl chloride group (C5) and the carbon bearing the ester group (C3) will be significantly downfield. The other two furan carbons (C2 and C4) will appear at chemical shifts typical for furan rings.

-

Methyl Carbon: A signal around δ 52-55 ppm for the methyl group of the ester.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorptions corresponding to the functional groups present:

-

S=O Stretching: Two strong absorption bands are expected for the sulfonyl chloride group, typically in the ranges of 1370-1390 cm⁻¹ (asymmetric stretch) and 1170-1190 cm⁻¹ (symmetric stretch).

-

C=O Stretching: A strong absorption band for the ester carbonyl group is expected around 1720-1740 cm⁻¹.

-

C-O Stretching: Bands corresponding to the C-O stretching of the ester and the furan ring will be present in the fingerprint region (1000-1300 cm⁻¹).

-

C-H Stretching: Aromatic C-H stretching bands will appear above 3000 cm⁻¹.

Mass Spectrometry (Predicted)

In a mass spectrum (Electron Ionization), the molecular ion peak (M⁺) would be expected at m/z 224 and 226 in an approximate 3:1 ratio, characteristic of the presence of one chlorine atom. Fragmentation would likely involve the loss of the chlorine atom, the methoxy group from the ester, and the SO₂ group.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the highly electrophilic sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles, making the compound a valuable intermediate for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing heterocycles.

Reaction with Amines to Form Sulfonamides

The most common application of sulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

Caption: General reaction scheme for sulfonamide synthesis.

This reactivity allows for the facile introduction of a sulfonamide moiety onto the furan ring, a common strategy in medicinal chemistry to improve physicochemical properties and biological activity.

Reaction with Alcohols to Form Sulfonate Esters

In a similar fashion, reaction with alcohols in the presence of a base yields sulfonate esters. These esters can be useful as intermediates or as final products with potential biological activity.

Stability

Furan sulfonyl chlorides are known to have limited stability and can be susceptible to decomposition, particularly in the presence of moisture, which can lead to hydrolysis to the corresponding sulfonic acid.[2] Therefore, it is recommended to use the compound relatively quickly after synthesis or purchase and to store it under anhydrous conditions at low temperatures.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

Hazard Identification:

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

-

Acute Toxicity, Oral: Harmful if swallowed.

Recommended Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile rubber).

-

Wear chemical safety goggles or a face shield.

-

Wear a lab coat.

Handling and Storage:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a well-ventilated place. Keep the container tightly closed.

-

Store at 4°C for long-term stability.[1]

In Case of Exposure:

-

If on skin: Wash with plenty of water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Immediately call a POISON CENTER or doctor/physician.

Conclusion

This compound is a valuable and reactive building block for organic synthesis, particularly in the field of medicinal chemistry. While detailed experimental data on its physical properties are scarce, its chemical behavior can be reliably predicted based on the well-established chemistry of sulfonyl chlorides and furan derivatives. Its ability to readily form sulfonamides and other derivatives makes it a key intermediate for accessing novel furan-based compounds with potential therapeutic applications. Researchers and scientists working with this compound should adhere to strict safety protocols due to its hazardous nature.

References

-

Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

- R. J. W. Cremlyn. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.

Sources

A Technical Guide to the Solubility and Stability of Methyl 5-(chlorosulfonyl)furan-3-carboxylate

Abstract

Methyl 5-(chlorosulfonyl)furan-3-carboxylate is a reactive intermediate of significant interest in synthetic chemistry and drug discovery. Its utility, however, is intrinsically linked to its physicochemical properties, particularly its solubility in various solvent systems and its stability under common laboratory conditions. This technical guide provides a comprehensive analysis of these characteristics, synthesizing available data with field-proven insights. We delve into the compound's predicted solubility profile, explore its inherent instability with a focus on hydrolytic degradation, and offer robust protocols for its handling, storage, and experimental assessment. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this valuable chemical entity to ensure its effective and safe use in their workflows.

Compound Overview and Physicochemical Properties

This compound (CAS No. 1306607-16-8) is a bifunctional molecule featuring an electron-deficient furan ring substituted with a methyl ester and a highly reactive chlorosulfonyl group.[1][2] This combination of functional groups makes it a versatile building block for the synthesis of novel sulfonamides and other derivatives, which are prevalent pharmacophores. However, the very features that make it synthetically useful also dictate its stability and handling requirements.

The inherent reactivity of the sulfonyl chloride moiety, particularly its susceptibility to nucleophiles, is the dominant factor governing the compound's stability profile. The electron-withdrawing nature of both the ester and the chlorosulfonyl group influences the chemistry of the furan ring itself.

Key Physicochemical Data

Quantitative experimental data for this specific compound is not widely published. The following table summarizes key properties derived from supplier data and computational models.

| Property | Value | Source |

| CAS Number | 1306607-16-8 | ChemScene[1] |

| Molecular Formula | C₆H₅ClO₅S | ChemScene[1] |

| Molecular Weight | 224.62 g/mol | ChemScene[1] |

| Purity | ≥95% | ChemScene[1] |

| Calculated LogP | 0.9937 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 73.58 Ų | ChemScene[1] |

Solubility Profile: A Predictive Analysis

The molecule possesses both polar features (the methyl ester and the highly polar sulfonyl chloride group) and a non-polar component (the furan ring). This amphiphilic nature suggests it will be most soluble in polar aprotic solvents .

-

Recommended Solvents: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (ACN). These solvents can effectively solvate the molecule without reacting with the sensitive sulfonyl chloride group.

-

Solvents to Use with Caution: Polar protic solvents such as methanol and ethanol should be used with extreme caution, as they can act as nucleophiles and react with the sulfonyl chloride to form the corresponding sulfonate esters. Anhydrous versions of these solvents are mandatory if they must be used.

-

Insoluble/Poorly Soluble In:

-

Water: The compound is expected to be poorly soluble in water and, more importantly, will rapidly degrade via hydrolysis.

-

Non-polar Aprotic Solvents: Hexanes, Toluene, and Cyclohexane are unlikely to be effective solvents due to the molecule's significant polarity.

-

A detailed, step-by-step protocol for experimentally determining solubility is provided in Section 5.1.

Stability and Degradation Pathway

The stability of this compound is a critical consideration for its storage, handling, and use in chemical reactions. The primary liability of this and related heteroaromatic sulfonyl chlorides is their pronounced sensitivity to moisture.

Hydrolytic Instability

The principal degradation pathway is the hydrolysis of the sulfonyl chloride moiety to the corresponding sulfonic acid.[3] This reaction is catalyzed by trace amounts of water and proceeds rapidly.

-

Causality: The sulfur atom in the sulfonyl chloride group is highly electrophilic and is readily attacked by nucleophiles, with water being a ubiquitous and effective one. This inherent reactivity is a known characteristic of the sulfonyl chloride functional group. Studies on a wide range of heteroaromatic sulfonyl halides have confirmed that furan-derived sulfonyl chlorides, in particular, can be less stable than their counterparts and are prone to decomposition.[3]

The resulting sulfonic acid is often a difficult-to-remove impurity that can complicate reaction workups and product purification. The generation of hydrochloric acid (HCl) as a byproduct can also catalyze further decomposition of acid-sensitive materials.

Recommended Storage and Handling

To preserve the integrity of the compound, strict adherence to proper storage and handling procedures is essential. This is not merely a recommendation but a requirement for obtaining reliable and reproducible experimental results.

-

Storage: Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[1] The container must be tightly sealed to prevent moisture ingress.

-

Handling: Always handle the compound in a dry environment, such as a glove box or under a stream of inert gas. Use anhydrous solvents and dried glassware for all experiments. Do not leave containers open to the atmosphere.

Visualizing the Primary Degradation Pathway

The hydrolysis of this compound is the most probable and immediate degradation concern.

Caption: Primary hydrolytic degradation pathway.

Experimental Protocols

The following protocols are designed to provide a standardized, reliable framework for assessing the solubility and stability of this compound in a research setting.

Protocol: Qualitative Solubility Assessment

Objective: To determine suitable solvents for reactions and purification.

Methodology:

-

Preparation: Dispense 1-2 mg of the compound into several small, dry glass vials.

-

Solvent Addition: To each vial, add a different anhydrous solvent (e.g., DCM, THF, Acetonitrile, Ethyl Acetate, Toluene, Hexane) dropwise (approx. 50 µL increments).

-

Observation: After each addition, gently vortex the vial for 10-20 seconds. Observe for dissolution.

-

Classification:

-

Soluble: Complete dissolution in < 0.5 mL.

-

Sparingly Soluble: Partial dissolution or requires > 0.5 mL for complete dissolution.

-

Insoluble: No visible dissolution after adding 1 mL of solvent.

-

-

Documentation: Record the results in a clear table for future reference.

Protocol: Forced Degradation Study (Hydrolytic Stability)

Objective: To quantify the rate of hydrolysis under controlled aqueous conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound at ~1 mg/mL in anhydrous acetonitrile (ACN). This is the 'organic stock'.

-

Reaction Buffer: Prepare a buffer solution (e.g., 50:50 ACN:Water).

-

Initiation (Time Zero): At t=0, dilute a precise volume of the organic stock into the reaction buffer to achieve a final concentration of ~50 µg/mL. Immediately inject this sample onto an HPLC system for analysis. This is the 100% reference peak.

-

Stress Condition: Place the remaining reaction solution in a controlled environment (e.g., 25°C water bath).

-

Time-Point Analysis: At specified intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw an aliquot from the stressed sample and inject it onto the HPLC.

-

Data Analysis:

-

Monitor the decrease in the peak area of the parent compound over time.

-

Monitor the increase in the peak area of the primary degradant (the sulfonic acid).

-

Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

-

Analytical Method: A reverse-phase HPLC method with UV detection is recommended.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 95:5 (A:B), ramp to 5:95 (A:B) over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: 254 nm

Visualization of the Forced Degradation Workflow

Caption: Experimental workflow for hydrolytic stability assessment.

Conclusion

This compound is a reactive and valuable chemical intermediate. Its effective use is critically dependent on a thorough understanding of its properties. The compound exhibits predictable solubility in polar aprotic solvents but is fundamentally unstable in the presence of moisture, leading to rapid hydrolysis. Strict adherence to anhydrous conditions and refrigerated storage under an inert atmosphere is mandatory to maintain its chemical integrity. The protocols outlined in this guide provide a robust framework for researchers to handle, characterize, and confidently utilize this compound in their synthetic endeavors.

References

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.[Link]

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI.[Link]

-

An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. PubMed.[Link]

Sources

Spectroscopic Profile of Methyl 5-(chlorosulfonyl)furan-3-carboxylate: A Technical Guide

Molecular Structure and Overview

Methyl 5-(chlorosulfonyl)furan-3-carboxylate possesses a furan core substituted with two powerful electron-withdrawing groups: a methyl carboxylate at the C3 position and a chlorosulfonyl group at the C5 position. These substituents profoundly influence the molecule's electronic environment and, consequently, its spectroscopic properties. Understanding these influences is critical for accurate spectral interpretation and quality control in a research and development setting.

The molecular structure and the workflow for its characterization are depicted below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The presence of two strongly deshielding substituents on the furan ring will result in proton and carbon signals that are significantly downfield compared to unsubstituted furan.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The furan ring bears two protons at the C2 and C4 positions. Due to the anisotropic and electron-withdrawing effects of the adjacent substituents, these protons will appear as distinct, downfield signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.1 - 8.3 | Doublet (d) | 1H | H-2 | This proton is adjacent to the oxygen atom and is significantly deshielded by the powerful electron-withdrawing chlorosulfonyl group at C5. |

| ~7.4 - 7.6 | Doublet (d) | 1H | H-4 | This proton is deshielded by the adjacent methyl carboxylate group at C3. The coupling constant (³JHH) between H-2 and H-4 in a 3,5-disubstituted furan is typically small (~1-2 Hz). |

| ~3.9 - 4.0 | Singlet (s) | 3H | -OCH₃ | The methyl protons of the ester group are in a typical chemical shift range, appearing as a sharp singlet. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon signals of the furan ring are expected to be significantly downfield due to the cumulative electron-withdrawing effects of the substituents.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 - 162 | C=O (Ester) | The carbonyl carbon of the ester group. |

| ~150 - 155 | C5 | This carbon, bearing the chlorosulfonyl group, is expected to be the most deshielded of the furan ring carbons. |

| ~145 - 148 | C2 | Alpha to the furan oxygen and influenced by the nearby chlorosulfonyl group. |

| ~125 - 130 | C3 | Attached to the carboxylate group, this carbon will be significantly deshielded. |

| ~118 - 122 | C4 | While still downfield, this carbon is expected to be the most upfield of the ring carbons. |

| ~52 - 54 | -OCH₃ | The methyl carbon of the ester group. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the carbonyl and sulfonyl groups.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale |

| ~1730 - 1745 | C=O stretch (ester) | Strong | The electron-withdrawing nature of the furan ring may shift this to a slightly higher frequency than a typical alkyl ester. |

| ~1370 - 1410 | SO₂ asymmetric stretch | Strong | A characteristic and intense band for sulfonyl chlorides.[1] |

| ~1165 - 1205 | SO₂ symmetric stretch | Strong | Another hallmark absorption for the sulfonyl chloride group.[1] |

| ~1550 - 1600 | C=C stretch (furan ring) | Medium | Aromatic and heteroaromatic ring stretches. |

| ~1200 - 1250 | C-O stretch (ester) | Strong | Asymmetric C-O-C stretch of the ester. |

| ~1050 - 1100 | C-O-C stretch (furan ring) | Medium | Characteristic ether stretch of the furan ring. |

| ~550 - 650 | S-Cl stretch | Strong | The sulfur-chlorine bond stretch, typically found in the lower frequency region.[2] |

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern, confirming the molecular formula C₆H₅ClO₅S (MW: 224.62 g/mol ). The presence of chlorine will be indicated by a characteristic M+2 isotopic pattern for chlorine-containing fragments.

| m/z | Predicted Fragment | Rationale of Formation |

| 224 / 226 | [M]⁺ | Molecular ion peak, showing the ³⁵Cl / ³⁷Cl isotope pattern in an approximate 3:1 ratio. |

| 189 | [M - Cl]⁺ | Loss of a chlorine radical from the molecular ion. |

| 161 | [M - SO₂ - H]⁺ or [M - Cl - CO]⁺ | Could arise from the loss of sulfur dioxide followed by a hydrogen radical, or loss of chlorine and carbon monoxide. |

| 125 | [M - SO₂Cl]⁺ | Cleavage of the C-S bond, losing the chlorosulfonyl radical. |

| 99 / 101 | [SO₂Cl]⁺ | The chlorosulfonyl cation, showing the characteristic chlorine isotope pattern. |

| 64 | [SO₂]⁺ | Detection of sulfur dioxide, a common fragment in the mass spectra of sulfonyl compounds.[3][4] |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 or 500 MHz NMR spectrometer.

-

¹H NMR Parameters: A spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

-

¹³C NMR Parameters: A spectral width of 220-240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio.

FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid on the ATR crystal.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Processing: Perform a background scan before scanning the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is likely to induce more fragmentation, which can be useful for structural elucidation.

-

Analysis: Acquire the spectrum over a mass range of m/z 50-400. For high-resolution mass spectrometry (HRMS), analysis can confirm the elemental composition.

Conclusion

The predictive spectroscopic data presented in this guide provides a detailed framework for the structural characterization of this compound. The strong electron-withdrawing nature of the chlorosulfonyl and methyl carboxylate groups results in a highly deshielded system, readily identifiable by downfield shifts in NMR and characteristic high-frequency vibrations in IR spectroscopy. This guide serves as a valuable resource for researchers, enabling confident identification and quality assessment of this important synthetic intermediate.

References

-

Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]

-

PubChem. (n.d.). Methyl furan-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Hearn, M. T. W. (1976). Carbon-13 chemical shifts in some substituted furans and thiophens. Australian Journal of Chemistry, 29(1), 107-113.

-

NIST. (n.d.). 3-Furancarboxylic acid, methyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

- Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(6), 765-772.

-

Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Reactivity of the Sulfonyl Chloride Group in Methyl 5-(chlorosulfonyl)furan-3-carboxylate

Introduction

Methyl 5-(chlorosulfonyl)furan-3-carboxylate is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a furan ring substituted with both a methyl carboxylate and a sulfonyl chloride, presents a unique platform for the synthesis of a diverse array of complex organic molecules. The furan core is a common motif in numerous biologically active compounds, and the presence of two distinct reactive sites allows for selective and sequential functionalization.

This technical guide provides a comprehensive exploration of the reactivity of the sulfonyl chloride group in this compound. We will delve into the mechanistic underpinnings of its reactions, provide field-proven insights into experimental choices, and offer detailed protocols for key transformations. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this valuable building block in their synthetic endeavors.

Molecular Structure and Properties

This compound

| Property | Value | Source |

| CAS Number | 1306607-16-8 | [1] |

| Molecular Formula | C₆H₅ClO₅S | [1] |

| Molecular Weight | 224.62 g/mol | [1] |

| SMILES | O=C(C1=COC(S(=O)(Cl)=O)=C1)OC | [1] |

| Storage | 4°C, sealed storage, away from moisture | [1] |

The Sulfonyl Chloride Group: A Potent Electrophile

The sulfonyl chloride (-SO₂Cl) functional group is a cornerstone of organic synthesis, renowned for its high electrophilicity. This reactivity stems from the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur. This polarization renders the sulfur atom highly susceptible to attack by a wide range of nucleophiles.[2][3] The sulfonyl chloride group is considered one of the best electrophiles in organic synthesis.[2][3]

The reactivity of heterocyclic sulfonyl chlorides, such as the one in our topic compound, can be influenced by the nature of the heterocyclic ring.[4][5][6] The furan ring, being an electron-rich aromatic system, can modulate the electrophilicity of the attached sulfonyl chloride. However, the sulfonyl chloride group itself is a powerful deactivating group, which can influence the overall reactivity of the furan ring in other reactions. A comprehensive study on the stability of various heteroaromatic sulfonyl chlorides has highlighted that furan derivatives may undergo complex decomposition pathways due to the limited stability of the heterocycle in the presence of electrophilic moieties.[4]

Core Reactivity: Nucleophilic Substitution at the Sulfonyl Sulfur

The primary mode of reactivity for the sulfonyl chloride group in this compound is nucleophilic substitution at the tetracoordinate sulfur atom. This transformation allows for the facile introduction of a diverse range of functionalities, including sulfonamides, sulfonates, and thioethers.

The general mechanism for this reaction is typically a bimolecular nucleophilic substitution (Sɴ2-type) process at the sulfur atom.[7][8] The incoming nucleophile attacks the electrophilic sulfur, leading to the displacement of the chloride ion, which is an excellent leaving group.

Reaction Workflow: Nucleophilic Substitution

Caption: General workflow for the nucleophilic substitution of this compound.

Reactions with Amines: Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides. Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities.[2]

Mechanism of Sulfonamide Formation

Caption: Mechanistic pathway for sulfonamide formation.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol provides a general framework for the synthesis of sulfonamides from this compound. The specific conditions may require optimization based on the reactivity of the amine.

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Addition of Base and Amine: Add a non-nucleophilic base, such as pyridine (2.0-3.0 eq) or triethylamine (1.5-2.0 eq), to the solution. Cool the mixture to 0 °C in an ice bath. To this cooled solution, add the desired primary or secondary amine (1.0-1.2 eq) dropwise. The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of copper sulfate (CuSO₄) if pyridine was used as the base, or water if triethylamine was used. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate (MgSO₄). After filtration, concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Reactions with Alcohols and Phenols: Synthesis of Sulfonate Esters

The reaction of this compound with alcohols or phenols in the presence of a base yields the corresponding sulfonate esters. These esters are also valuable intermediates in organic synthesis.

Experimental Protocol: General Procedure for Sulfonate Ester Synthesis

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0-1.2 eq) in an anhydrous solvent like dichloromethane or THF.

-

Addition of Base: Add a suitable base, such as pyridine or triethylamine (1.5-2.0 eq), to the solution and cool to 0 °C.

-

Addition of Sulfonyl Chloride: To this mixture, add a solution of this compound (1.0 eq) in the same solvent dropwise.

-

Reaction and Work-up: Allow the reaction to proceed at 0 °C and then warm to room temperature, monitoring by TLC. The work-up and purification procedures are similar to those described for sulfonamide synthesis.

Reactions with Thiols: Synthesis of Thiosulfonates